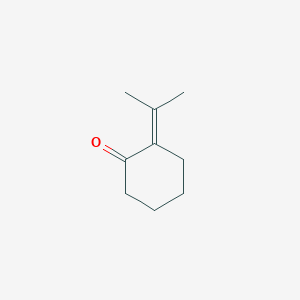

Cyclohexanone, 2-(1-methylethylidene)-

Description

BenchChem offers high-quality Cyclohexanone, 2-(1-methylethylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanone, 2-(1-methylethylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylidenecyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7(2)8-5-3-4-6-9(8)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTBDIDPDFBJIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCCCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160197 | |

| Record name | 2-(1-Methylethylidene)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13747-73-4 | |

| Record name | 2-(1-Methylethylidene)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13747-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylethylidene)cyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013747734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Methylethylidene)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 2-(1-methylethylidene)-cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(1-methylethylidene)-cyclohexanone, also known as 2-isopropylidenecyclohexanone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and potential applications of this α,β-unsaturated ketone. The guide details the compound's structural and physicochemical properties, provides experimental protocols for its synthesis and characterization, and explores its known and potential biological activities. All quantitative data is presented in clear, tabular format, and key experimental workflows are visualized using logical diagrams.

Introduction

2-(1-Methylethylidene)-cyclohexanone is an organic compound featuring a cyclohexanone ring substituted with an isopropylidene group at the alpha position.[1] This structure, containing a conjugated enone system, is a key feature that influences its chemical reactivity and potential biological activity.[1] While its primary applications have been in synthetic organic chemistry, potentially as a fragrance or flavoring agent, the structural motifs present in this molecule are also found in compounds with interesting pharmacological properties.[1] This guide aims to consolidate the available technical information on 2-(1-methylethylidene)-cyclohexanone to facilitate further research and exploration of its potential in drug discovery and development. The compound has also been identified in the plant Crocus sativus.

Physicochemical Properties

The physical and chemical properties of 2-(1-methylethylidene)-cyclohexanone are summarized in the tables below. These properties have been determined through a combination of experimental measurements and computational predictions.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O | [1][2] |

| Molecular Weight | 138.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Distinctive, ketone-like | [1] |

| Boiling Point | 503.88 K (230.73 °C) (predicted) | [3] |

| Melting Point | 267.43 K (-6.12 °C) (predicted) | [3] |

| Density | 0.948 g/cm³ at 20°C (for cyclohexanone) | [4] |

| Solubility | Limited solubility in water, soluble in organic solvents.[1] |

Table 2: Chemical and Computational Data

| Property | Value | Source |

| CAS Number | 13747-73-4 | [1][2] |

| IUPAC Name | 2-(propan-2-ylidene)cyclohexan-1-one | |

| InChI | InChI=1S/C9H14O/c1-7(2)8-5-3-4-6-9(8)10/h3-6H2,1-2H3 | [1][2] |

| InChIKey | MMTBDIDPDFBJIC-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(C)=C1CCCCC1=O | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.466 (predicted) | [3] |

| Topological Polar Surface Area | 17.1 Ų | |

| Complexity | 173 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and spectroscopic characterization of 2-(1-methylethylidene)-cyclohexanone.

Synthesis Protocols

Two common methods for the synthesis of α,β-unsaturated ketones like 2-(1-methylethylidene)-cyclohexanone are the Wittig reaction and the Aldol condensation.

The Wittig reaction is a reliable method for converting ketones into alkenes.[5][6][7] In this case, cyclohexanone is reacted with a phosphorus ylide.

-

Materials: Cyclohexanone, Isopropyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexane, Anhydrous tetrahydrofuran (THF), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend isopropyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-BuLi in hexane to the suspension via the dropping funnel with vigorous stirring. Allow the reaction to stir for 1 hour at 0 °C, during which the color should change to deep orange/red, indicating the formation of the ylide.

-

Add a solution of cyclohexanone in anhydrous THF to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(1-methylethylidene)-cyclohexanone.

-

The Aldol condensation of cyclohexanone with acetone can also yield the target compound, typically under basic or acidic conditions.[3][8][9]

-

Materials: Cyclohexanone, Acetone, Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), Ethanol, Water, Diethyl ether, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

In a round-bottom flask, dissolve cyclohexanone in ethanol.

-

Add an excess of acetone to the solution.

-

Prepare a solution of NaOH or KOH in water and add it dropwise to the ketone mixture with stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralize the reaction mixture with dilute hydrochloric acid (HCl).

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic phase to obtain the crude product.

-

Purify by vacuum distillation or column chromatography.

-

Spectroscopic Characterization

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Expected Chemical Shifts (δ, ppm): Protons on the carbons adjacent to the carbonyl group (α-protons) are expected to be deshielded and appear in the range of 2.1–2.6 ppm.[1] The vinyl methyl protons will appear as two singlets, and the remaining cyclohexyl protons will resonate in the upfield region.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

Expected Chemical Shifts (δ, ppm): The carbonyl carbon is highly deshielded and is expected to appear in the range of 190–220 ppm.[1] The α- and β-carbons of the enone system will also show characteristic downfield shifts.

-

-

Sample Preparation: As a liquid, the sample can be analyzed neat.[2][4][10][11] Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorptions: A strong, sharp absorption band characteristic of the C=O stretch in a conjugated ketone is expected around 1685-1666 cm⁻¹.[12] C=C stretching and C-H stretching and bending vibrations will also be present.

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Analysis: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[2]

Reactivity and Potential Biological Activity

Chemical Reactivity

The chemical reactivity of 2-(1-methylethylidene)-cyclohexanone is dominated by the α,β-unsaturated ketone moiety.[1] This functional group makes the compound susceptible to:

-

Nucleophilic Addition: The β-carbon of the enone system is electrophilic and can undergo Michael (1,4-conjugate) addition with various nucleophiles.

-

Nucleophilic Acyl Addition: The carbonyl carbon can be attacked by strong nucleophiles in a 1,2-addition fashion.

-

Reactions at the α-carbon: The protons on the α'-carbon (C6) are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation and condensation reactions.

Biological Activity

While extensive biological studies on 2-(1-methylethylidene)-cyclohexanone are limited, the α,β-unsaturated ketone core is a known pharmacophore present in many biologically active molecules. Compounds containing this moiety have been reported to exhibit a range of activities, including cytotoxic and anticancer properties.[13][14]

Studies on related 2,6-bis(arylidene)cyclohexanones and 2-benzylidene-6-(nitrobenzylidene)cyclohexanones have demonstrated significant cytotoxicity against various human tumor cell lines, with some compounds showing selective toxicity towards cancer cells over non-malignant cells.[13][14] The proposed mechanism of action for many α,β-unsaturated ketones involves the alkylation of biological nucleophiles, such as cysteine residues in proteins, through Michael addition. This can lead to the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival.

Given these precedents, it is plausible that 2-(1-methylethylidene)-cyclohexanone could exhibit some level of cytotoxic or other biological activity. However, dedicated biological evaluation is required to confirm this and to determine its potency and selectivity.

Visualizations

Diagram 1: Synthesis of 2-(1-Methylethylidene)-cyclohexanone via Wittig Reaction

Caption: Workflow for the Wittig reaction synthesis.

Diagram 2: Synthesis of 2-(1-Methylethylidene)-cyclohexanone via Aldol Condensation

Caption: Pathway of the Aldol condensation synthesis.

Conclusion

2-(1-Methylethylidene)-cyclohexanone is a well-defined chemical entity with established physicochemical properties. Standard organic chemistry techniques can be employed for its synthesis and characterization. While direct evidence of its biological activity is currently scarce, its structural similarity to other bioactive α,β-unsaturated ketones suggests that it may be a compound of interest for further investigation in the context of drug discovery. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers initiating studies on this and related molecules. Further exploration of its pharmacological profile is warranted to fully understand its potential therapeutic applications.

References

- 1. Ketones | OpenOChem Learn [learn.openochem.org]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jascoinc.com [jascoinc.com]

- 11. What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Cytotoxic 2,6-bis(arylidene)cyclohexanones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Isopropylidenecyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-isopropylidenecyclohexanone, a valuable intermediate in organic synthesis. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy characteristics, along with standardized experimental protocols for data acquisition.

Mass Spectrometry

The mass spectrum of 2-isopropylidenecyclohexanone provides key information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Data Summary:

| Parameter | Value |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| Major Fragment (m/z) | 123 |

| Major Fragment (m/z) | 95 |

| Major Fragment (m/z) | 67 |

Experimental Protocol:

Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.4 - 2.6 | m | 4H | -CH₂- (adjacent to C=O and C=C) |

| ~ 1.8 - 2.0 | m | 2H | -CH₂- |

| ~ 1.7 - 1.9 | s | 6H | =C(CH₃)₂ |

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~ 200 - 210 | C=O |

| ~ 135 - 145 | =C(CH₃)₂ |

| ~ 120 - 130 | =C- |

| ~ 35 - 45 | -CH₂- (α to C=O) |

| ~ 25 - 35 | -CH₂- |

| ~ 20 - 30 | =C(CH₃)₂ |

Experimental Protocol:

NMR spectra are obtained by dissolving the sample in a deuterated solvent (e.g., CDCl₃) and placing it in a strong, uniform magnetic field. For ¹H NMR, a radiofrequency pulse excites the hydrogen nuclei. The subsequent relaxation of these nuclei back to their ground state emits a signal that is detected and converted into a spectrum. For ¹³C NMR, a similar process is used, often with broadband proton decoupling to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960 - 2850 | Strong | C-H stretch (sp³) |

| ~ 1715 | Strong | C=O stretch |

| ~ 1650 | Medium | C=C stretch |

Experimental Protocol:

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid sample can be placed as a thin film between two salt plates (e.g., NaCl or KBr). For solid samples, they can be dissolved in a suitable solvent and a thin film cast onto a salt plate, or mixed with KBr powder and pressed into a pellet. The sample is then exposed to a beam of infrared radiation, and the instrument measures the amount of light absorbed at each frequency.

Visualizations

To aid in the understanding of the spectroscopic analysis workflow and the structural correlations, the following diagrams are provided.

In-Depth Technical Guide: 2-(1-Methylethylidene)-cyclohexanone (CAS: 13747-73-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methylethylidene)-cyclohexanone, with the CAS number 13747-73-4, is an organic compound belonging to the family of α,β-unsaturated ketones.[1] Its structure consists of a cyclohexanone ring substituted with an isopropylidene group at the alpha position. This compound is also known by its synonyms, 2-isopropylidenecyclohexanone and 2-(propan-2-ylidene)cyclohexanone.[2][3] It typically appears as a colorless to pale yellow liquid and possesses a distinctive ketone-like odor.[2] While its primary applications are in synthetic organic chemistry, potentially as a fragrance or flavoring agent, or as an intermediate in the synthesis of more complex molecules, its biological profile remains largely unexplored.[2] This technical guide provides a comprehensive overview of its known chemical and physical properties, a plausible synthetic route, and analytical methodologies.

Chemical and Physical Properties

The majority of the available data on the physicochemical properties of 2-(1-methylethylidene)-cyclohexanone is derived from computational models, with some experimental data available. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of 2-(1-Methylethylidene)-cyclohexanone

| Property | Value | Unit | Source (Method) |

| Identifiers | |||

| CAS Number | 13747-73-4 | - | [4] |

| Molecular Formula | C₉H₁₄O | - | [3][4] |

| Molecular Weight | 138.21 | g/mol | [4] |

| IUPAC Name | 2-propan-2-ylidenecyclohexan-1-one | - | [4] |

| InChI | InChI=1S/C9H14O/c1-7(2)8-5-3-4-6-9(8)10/h3-6H2,1-2H3 | - | [3] |

| InChIKey | MMTBDIDPDFBJIC-UHFFFAOYSA-N | - | [3] |

| SMILES | CC(=C1CCCCC1=O)C | - | [4] |

| Physical Properties | |||

| Boiling Point (Normal) | 503.88 | K | [5] (Joback Method) |

| Melting Point (Normal) | 267.43 | K | [5] (Joback Method) |

| Water Solubility (log10ws) | -2.62 | mol/l | [5] (Crippen Method) |

| Octanol/Water Partition Coefficient (logP) | 2.4 | - | [4] (XLogP3) |

| Thermodynamic Properties | |||

| Enthalpy of Vaporization (hvap) | 41.48 | kJ/mol | [5] (Joback Method) |

| Enthalpy of Fusion (hfus) | 8.35 | kJ/mol | [5] (Joback Method) |

| Standard Gibbs Free Energy of Formation (gf) | -28.62 | kJ/mol | [5] (Joback Method) |

| Enthalpy of Formation at Standard Conditions (hf) | -225.89 | kJ/mol | [5] (Joback Method) |

| Analytical Properties | |||

| Kovats Retention Index (Standard non-polar) | 1099 | - | [4] (Experimental) |

Synthesis and Experimental Protocols

Proposed Synthesis via Wittig Reaction

The synthesis of 2-(1-methylethylidene)-cyclohexanone can be envisioned to proceed from cyclohexane-1,2-dione and isopropylidene triphenylphosphorane (a Wittig reagent).

Reaction Scheme:

Cyclohexane-1,2-dione + Isopropyltriphenylphosphonium bromide --(Base)--> 2-(1-Methylethylidene)-cyclohexanone + Triphenylphosphine oxide + Salt

Diagram of Proposed Synthesis Workflow

Caption: A flowchart illustrating the proposed two-stage synthesis of 2-(1-methylethylidene)-cyclohexanone using a Wittig reaction.

Hypothetical Experimental Protocol for Synthesis

Materials:

-

Isopropyltriphenylphosphonium bromide

-

Dry tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Cyclohexane-1,2-dione

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add isopropyltriphenylphosphonium bromide and dry THF. Cool the resulting suspension to 0 °C in an ice bath. Slowly add a solution of n-BuLi in hexanes dropwise while maintaining the temperature at 0 °C. The formation of the orange-red ylide should be observed. Allow the mixture to stir at this temperature for 1 hour.

-

Wittig Reaction: To the freshly prepared ylide solution at 0 °C, add a solution of cyclohexane-1,2-dione in dry THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-(1-methylethylidene)-cyclohexanone.

Analytical Characterization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the purity of the compound and confirm its molecular weight.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split/splitless injector.

-

Temperature Program: A suitable temperature gradient, for example, starting at 50 °C, holding for 2 minutes, then ramping to 250 °C at 10 °C/min.

-

MS Detection: Electron ionization (EI) at 70 eV.

-

Expected Results: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 138, corresponding to the molecular weight of C₉H₁₄O.[1] Fragmentation patterns characteristic of α,β-unsaturated ketones would also be expected.

Infrared (IR) Spectroscopy:

-

Objective: To identify the key functional groups present in the molecule.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: As a thin film on a salt plate (NaCl or KBr) or in a suitable solvent (e.g., CCl₄).

-

Expected Absorptions:

-

A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the α,β-unsaturated ketone.

-

A medium absorption band around 1640-1650 cm⁻¹ for the C=C stretch of the isopropylidene group.

-

Strong absorption bands in the range of 2850-3000 cm⁻¹ due to C-H stretching of the alkyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed structure of the molecule by observing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

-

Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃).

-

¹H NMR (Proton NMR) Expected Signals:

-

Two singlets in the region of δ 1.8-2.2 ppm, corresponding to the two diastereotopic methyl groups of the isopropylidene moiety.

-

Multiplets in the region of δ 1.5-2.5 ppm for the protons of the cyclohexanone ring. The protons alpha to the carbonyl group would be expected to be the most deshielded.

-

-

¹³C NMR (Carbon-13 NMR) Expected Signals:

-

A signal in the region of δ 190-200 ppm for the carbonyl carbon.

-

Signals for the two carbons of the C=C double bond in the olefinic region (δ 120-140 ppm).

-

Signals for the methyl carbons of the isopropylidene group in the aliphatic region (δ 20-30 ppm).

-

Signals for the methylene carbons of the cyclohexanone ring in the aliphatic region.

-

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant lack of information regarding the biological activity of 2-(1-methylethylidene)-cyclohexanone. There are no published studies detailing its effects on biological systems, its mechanism of action, or its involvement in any signaling pathways. The compound has been reported to be a constituent of Crocus sativus (saffron), but its function within the plant or any potential pharmacological effects have not been elucidated.[4]

Given the absence of data on its biological activity, no signaling pathway diagrams can be provided. Research into the biological effects of this compound could be a potential area for future investigation, particularly given the known bioactivities of other cyclohexanone derivatives.

Safety and Handling

As with any chemical compound, 2-(1-methylethylidene)-cyclohexanone should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, the Safety Data Sheet (SDS) for this compound should be consulted.

Conclusion

2-(1-Methylethylidene)-cyclohexanone (CAS: 13747-73-4) is a well-characterized organic compound from a physicochemical standpoint, with most data originating from computational methods. Its synthesis is plausibly achieved through standard organic reactions like the Wittig reaction. However, a critical knowledge gap exists concerning its biological activity. For researchers in drug discovery and development, this compound represents a largely unexplored chemical entity. Future studies are warranted to investigate its potential biological effects and to determine if its α,β-unsaturated ketone moiety, a common feature in bioactive molecules, confers any interesting pharmacological properties.

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. 2-(1-CYCLOHEXENYL)CYCLOHEXANONE(1502-22-3) 13C NMR [m.chemicalbook.com]

- 3. 2-(1-Methylethylidene)cyclohexanone | C9H14O | CID 26252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539) [hmdb.ca]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0003315) [hmdb.ca]

An In-depth Technical Guide on the Thermodynamic Properties of 2-(1-methylethylidene)-cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-(1-methylethylidene)-cyclohexanone (CAS: 13747-73-4), a ketone with applications in organic synthesis and as a potential building block in medicinal chemistry. Due to a scarcity of direct experimental data for this specific compound, this document presents a combination of computationally predicted thermodynamic values and detailed, representative experimental protocols for their determination. These methodologies are standard in the field and applicable to the characterization of similar organic molecules.

Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(1-methylethylidene)cyclohexan-1-one |

| Other Names | 2-isopropylidenecyclohexanone |

| CAS Number | 13747-73-4 |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol [1] |

| SMILES | CC(C)=C1CCCCC1=O[1] |

| InChI | InChI=1S/C9H14O/c1-7(2)8-5-3-4-6-9(8)10/h3-6H2,1-2H3[1] |

Quantitative Thermodynamic Data

The following tables summarize the available computed thermodynamic and physical properties for 2-(1-methylethylidene)-cyclohexanone. These values are primarily derived from established computational methods such as the Joback, Crippen, and McGowan methods, which are valuable for estimation in the absence of experimental data.[1][2]

Table 1: Key Thermodynamic Properties (Computed)

| Property | Value | Unit | Method |

| Standard Gibbs Free Energy of Formation (gf) | -28.62 | kJ/mol | Joback Method[2] |

| Enthalpy of Formation (hf) | -225.89 | kJ/mol | Joback Method[2] |

| Enthalpy of Fusion (hfus) | 8.35 | kJ/mol | Joback Method[2] |

| Enthalpy of Vaporization (hvap) | 41.48 | kJ/mol | Joback Method[2] |

Table 2: Physical Properties (Computed and Experimental)

| Property | Value | Unit | Method/Source |

| Normal Boiling Point (tb) | 503.88 | K | Joback Method[2] |

| Normal Melting Point (tf) | 267.43 | K | Joback Method[2] |

| Critical Temperature (tc) | 733.15 | K | Joback Method[2] |

| Critical Pressure (pc) | 3173.97 | kPa | Joback Method[2] |

| Critical Volume (vc) | 0.465 | m³/kmol | Joback Method[2] |

| McGowan's Characteristic Volume (mcvol) | 124.080 | ml/mol | McGowan Method[2] |

| Octanol/Water Partition Coefficient (logp) | 2.466 | Crippen Method[2] | |

| Water Solubility (log10ws) | -2.62 | Crippen Method[2] | |

| Non-polar Retention Index (rinpol) | 1099.00 | NIST Webbook[1][2] |

Table 3: Temperature-Dependent Ideal Gas Heat Capacity (cpg) (Computed)

| Temperature (K) | Value (J/mol·K) | Method |

| 503.88 | 274.19 | Joback Method[2] |

| 542.09 | 290.87 | Joback Method[2] |

| 580.30 | 306.71 | Joback Method[2] |

| 618.52 | 321.70 | Joback Method[2] |

| 656.73 | 335.86 | Joback Method[2] |

| 694.94 | 349.19 | Joback Method[2] |

| 733.15 | 361.70 | Joback Method[2] |

Experimental Protocols

While specific experimental data for 2-(1-methylethylidene)-cyclohexanone is limited, the following sections detail standard methodologies for determining the key thermodynamic properties of volatile organic compounds.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The enthalpy of combustion is determined using a constant volume (bomb) calorimeter.[3][4][5][6] This value can then be used to derive the standard enthalpy of formation.

Methodology:

-

Sample Preparation: A precisely weighed pellet (approximately 1 gram) of the substance is placed in a sample cup within the calorimeter's bomb.[6] A fuse wire of known length and mass is connected to the electrodes, with the wire in close contact with the sample.[3]

-

Bomb Assembly and Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.[6]

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's bucket. The calorimeter is then sealed, and a stirrer is activated to ensure a uniform water temperature.[5]

-

Temperature Equilibration: The system is allowed to equilibrate, and the initial temperature is recorded for several minutes to establish a baseline.[6]

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals (e.g., every 30 seconds) until a maximum temperature is reached and the system begins to cool.[6]

-

Post-Combustion Analysis: The bomb is depressurized, and any remaining fuse wire is collected and weighed to determine the amount that was combusted.

-

Calculations: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the sample is then calculated from the observed temperature change. Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid). The enthalpy of combustion at constant volume (ΔU) is then converted to the enthalpy of combustion at constant pressure (ΔH).

Determination of Vapor Pressure

Vapor pressure is a critical property for assessing the volatility of a compound. Two common methods for its determination are the Knudsen effusion method and the transpiration method.

This method is suitable for substances with low vapor pressures and is based on measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[2][7][8][9]

Methodology:

-

Sample Loading: A small amount of the sample is placed into a Knudsen cell, which is a container with a small, well-defined orifice in its lid.

-

System Setup: The Knudsen cell is placed in a vacuum chamber and connected to a high-vacuum system. The chamber is typically housed within a temperature-controlled environment.[7]

-

Measurement: The cell is heated to a constant temperature, and the vacuum system is engaged. The mass of the cell is monitored over time using a sensitive microbalance.[2]

-

Data Analysis: The rate of mass loss ( dm/dt ) is determined from the slope of the mass versus time plot. The vapor pressure (P) is then calculated using the Hertz-Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, T is the temperature, M is the molar mass, and A is the area of the orifice.

The transpiration method involves passing an inert carrier gas over the sample at a known flow rate and measuring the amount of substance transported by the gas.[10][11][12]

Methodology:

-

Sample Preparation: The sample is placed in a saturator tube, often on a support such as glass beads, to maximize the surface area for evaporation.[11]

-

System Setup: The saturator is placed in a temperature-controlled oven. An inert carrier gas (e.g., nitrogen) is passed through the saturator at a precisely controlled, low flow rate.

-

Vapor Collection: The gas stream, now saturated with the vapor of the substance, is passed through a cold trap or a suitable absorbent to collect the transported material.[11]

-

Quantification: The amount of condensed or absorbed substance is determined gravimetrically or by a suitable analytical technique such as gas chromatography.

-

Calculation: The partial pressure of the substance (which is equal to its vapor pressure) is calculated using the ideal gas law, based on the amount of substance collected, the total volume of the carrier gas passed, and the temperature.

Determination of Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature.[13][14]

Methodology:

-

Sample Loading: A known mass of the sample is sealed in a sample container within the calorimeter.

-

Calorimeter Setup: The sample container is placed in an adiabatic shield within a vacuum chamber. The temperature of the shield is controlled to precisely match the temperature of the sample container at all times, thereby preventing any heat exchange with the surroundings.[13]

-

Measurement: A known quantity of electrical energy is supplied to a heater within the sample container, and the resulting increase in temperature is measured precisely.

-

Calculation: The heat capacity (Cp) is calculated from the amount of energy supplied and the measured temperature change. This process is repeated at different temperatures to determine the heat capacity as a function of temperature.

Conclusion

This technical guide has summarized the currently available, albeit computationally derived, thermodynamic properties of 2-(1-methylethylidene)-cyclohexanone. While direct experimental data remains sparse, the detailed protocols provided for bomb calorimetry, vapor pressure measurement, and adiabatic calorimetry outline the established methodologies for the experimental determination of these crucial parameters. It is recommended that for applications requiring high-precision data, these experimental validations be undertaken. The data and methods presented herein provide a solid foundation for researchers and professionals working with this and related compounds.

References

- 1. chemeo.com [chemeo.com]

- 2. iesmat.com [iesmat.com]

- 3. web.williams.edu [web.williams.edu]

- 4. biopchem.education [biopchem.education]

- 5. nsuworks.nova.edu [nsuworks.nova.edu]

- 6. ivypanda.com [ivypanda.com]

- 7. scranton.edu [scranton.edu]

- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fauske.com [fauske.com]

- 14. researchgate.net [researchgate.net]

Solubility Profile of 2-Isopropylidenecyclohexanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-isopropylidenecyclohexanone in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide offers a qualitative assessment based on chemical principles, alongside standardized experimental protocols for determining solubility.

Data Presentation: Solubility Summary

Despite a comprehensive search of scientific databases and chemical literature, specific quantitative data on the solubility of 2-isopropylidenecyclohexanone in common organic solvents could not be located. However, based on its molecular structure—a ketone with a significant non-polar hydrocarbon framework—a qualitative prediction of its solubility can be made using the principle of "like dissolves like."

The presence of the polar ketone group suggests some affinity for polar solvents, while the bulky, non-polar isopropylidene and cyclohexyl groups indicate good solubility in non-polar and weakly polar organic solvents.

Table 1: Qualitative Solubility Assessment of 2-Isopropylidenecyclohexanone

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar | Hexane, Heptane, Toluene | High | The large, non-polar hydrocarbon structure of the molecule is expected to interact favorably with non-polar solvents. |

| Weakly Polar | Diethyl Ether, Chloroform | High | These solvents can interact with both the non-polar and polar parts of the molecule, making them excellent solvents for this compound. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The ketone group can engage in dipole-dipole interactions with these solvents, while the hydrocarbon portion is still readily solvated. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The hydrogen-bonding capability of these solvents is less compatible with the largely non-polar structure of 2-isopropylidenecyclohexanone. |

| Highly Polar | Water | Very Low/Insoluble | The large non-polar surface area of the molecule is expected to make it immiscible with water. |

Note: The information presented in this table is a qualitative prediction and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a solid organic compound like 2-isopropylidenecyclohexanone.

Method 1: Gravimetric Method (Shake-Flask)

This is a standard and widely used method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

2-Isopropylidenecyclohexanone

-

Selected organic solvents of high purity

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Sample Preparation: Add an excess amount of 2-isopropylidenecyclohexanone to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed vial. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

Solvent Evaporation: Determine the mass of the collected saturated solution. Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

-

Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated in various units, such as g/100 mL or mol/L, using the mass of the dissolved solute and the volume or mass of the solvent used.

Method 2: Spectroscopic Method

This method is suitable for compounds that have a chromophore and can be detected by UV-Vis spectroscopy.

Materials:

-

Same as the gravimetric method, plus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of 2-isopropylidenecyclohexanone of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution and withdraw a filtered aliquot.

-

Dilution: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of solubility using the shake-flask method.

The Natural Occurrence of 2-(1-Methylethylidene)-cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 2-(1-methylethylidene)-cyclohexanone, a monoterpenoid ketone. The primary documented natural source of this compound is the stigma of Crocus sativus L., commonly known as saffron. This document details the methodologies for the extraction and identification of volatile compounds from saffron, including 2-(1-methylethylidene)-cyclohexanone. Furthermore, a putative biosynthetic pathway for this compound is proposed based on established principles of monoterpene biosynthesis in plants. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence

The presence of 2-(1-methylethylidene)-cyclohexanone, also referred to as 2-isopropylidenecyclohexanone, in the plant kingdom is not widely reported. The most definitive source of its natural occurrence is in the dried stigmas of Crocus sativus L.[1]. Saffron is renowned for its rich and complex profile of volatile and non-volatile secondary metabolites, which contribute to its characteristic aroma, flavor, and color.

| Compound Category | Compound Name | Reference |

| Monoterpenoid Ketones | 2-(1-Methylethylidene)-cyclohexanone | [1] |

| Isophorone | [1][3] | |

| 4-Ketoisophorone | [1][4] | |

| Monoterpenoid Aldehydes | Safranal | [2][3][4] |

| Other Volatiles | 2,6,6-trimethyl-2-cyclohexene-1,4-dione | [5] |

| 2,2,6-trimethyl-1,4-cyclohexanedione | [6] | |

| Acetic acid | [6] | |

| 2(5H)-furanone | [6] |

Table 1: Key Volatile Compounds Identified in Saffron (Crocus sativus L.)

Experimental Protocols

The isolation and identification of 2-(1-methylethylidene)-cyclohexanone from saffron are typically achieved through the analysis of its essential oil or volatile fraction. The following are detailed methodologies commonly employed for this purpose.

Extraction of Volatile Compounds

Two primary methods for the extraction of volatile compounds from saffron are Steam Distillation and Headspace Solid-Phase Microextraction (HS-SPME).

2.1.1. Steam Distillation

This classical method is used to isolate essential oils from plant material.

-

Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil, being immiscible with water, is separated.

-

Apparatus: A Clevenger-type apparatus or a similar steam distillation unit is used.

-

Procedure:

-

Dried saffron stigmas are ground into a fine powder.

-

The powdered saffron is placed in a flask with distilled water.

-

The flask is heated, and steam is generated, passing through the saffron powder.

-

The steam, carrying the volatile compounds, is directed to a condenser.

-

The condensed liquid (hydrosol and essential oil) is collected in a separating funnel.

-

The essential oil layer is separated from the aqueous layer.

-

The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

2.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a modern, solvent-free technique for extracting volatile and semi-volatile compounds from a sample's headspace.

-

Principle: A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds partition from the gas phase into the stationary phase. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

-

Apparatus: An SPME fiber holder and various fiber coatings (e.g., polydimethylsiloxane/divinylbenzene (PDMS/DVB)) are required.

-

Procedure:

-

A precisely weighed amount of powdered saffron is placed in a sealed vial[7].

-

The vial is heated to a specific temperature (e.g., 45°C) to promote the release of volatile compounds into the headspace[7].

-

The SPME fiber is exposed to the headspace for a defined period (e.g., 20 minutes) to allow for the adsorption of the analytes[7].

-

The fiber is then retracted and immediately inserted into the injection port of a gas chromatograph for analysis.

-

Identification and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for separating and identifying the individual components of a complex volatile mixture.

-

Principle: The extracted volatile compounds are separated based on their boiling points and polarity in a gas chromatograph. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polar capillary column (e.g., HP-5MS) is commonly used[8].

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is employed to ensure the separation of compounds with a wide range of boiling points. For example, an initial temperature of 60°C held for a few minutes, followed by a ramp up to 210-300°C[8].

-

-

MS Conditions (Typical):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 40-500 is typical.

-

-

Compound Identification: The identification of 2-(1-methylethylidene)-cyclohexanone is confirmed by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

Visualization of Experimental Workflow and Biosynthetic Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and identification of 2-(1-methylethylidene)-cyclohexanone from saffron.

Caption: Workflow for the extraction and identification of volatile compounds from saffron.

Proposed Biosynthetic Pathway

The biosynthesis of 2-(1-methylethylidene)-cyclohexanone is likely to proceed through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which are responsible for the formation of the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)[9]. As a monoterpenoid, its C10 backbone is formed from the condensation of IPP and DMAPP. The formation of the cyclohexanone ring and the exocyclic double bond likely involves a series of enzymatic reactions including cyclization and oxidation.

Given the lack of specific studies on the biosynthesis of this compound, the following is a putative pathway based on the known biosynthesis of irregular monoterpenes[10][11]. Irregular monoterpenes are formed through a "non-head-to-tail" condensation of two DMAPP units.

Caption: A putative biosynthetic pathway for 2-(1-methylethylidene)-cyclohexanone.

Conclusion

2-(1-methylethylidene)-cyclohexanone is a naturally occurring monoterpenoid ketone identified in the volatile fraction of saffron (Crocus sativus L.). While its quantitative presence appears to be minor compared to other saffron volatiles like safranal, its contribution to the overall aroma and potential bioactivity warrants further investigation. This guide has outlined the established methodologies for the extraction and identification of this compound from its natural source and has proposed a plausible biosynthetic pathway. Further research is required to elucidate the precise biosynthetic steps and to quantify the abundance of 2-(1-methylethylidene)-cyclohexanone in saffron, which will be crucial for understanding its biological significance and potential applications in the pharmaceutical and flavor industries.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. Detection of Saffron’s Main Bioactive Compounds and Their Relationship with Commercial Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Compounds of Crocus sativus by GC-MS and HPLC/UV-ESI-MS and Evaluation of Their Antioxidant, Antimicrobial, Anticoagulant, and Antidiabetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Saffron Volatiles by HS-SBSE-GC in Flavored Cured Ham - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. academicjournals.org [academicjournals.org]

- 10. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of pulegone, a key monoterpenoid intermediate in the production of menthol and other valuable compounds in plants, particularly in Mentha species. This document details the enzymatic pathway, presents quantitative data for key enzymes, outlines detailed experimental protocols, and visualizes the intricate molecular processes involved.

The Pulegone Biosynthetic Pathway: From Geranyl Diphosphate to a Pivotal Ketone

The biosynthesis of pulegone begins with the universal C10 precursor of monoterpenes, geranyl diphosphate (GPP), which is produced in the plastids via the methylerythritol 4-phosphate (MEP) pathway.[1] The subsequent transformation of GPP into pulegone involves a series of enzymatic reactions localized in different subcellular compartments within the secretory cells of glandular trichomes.[2][3][4]

The established biosynthetic route to (+)-pulegone in peppermint (Mentha piperita) is as follows:

-

(-)-Limonene Synthase (LS): Located in the leucoplasts, this enzyme catalyzes the cyclization of GPP to form (-)-limonene, the first committed step in pulegone biosynthesis.[2]

-

(-)-Limonene-3-hydroxylase (L3H): This cytochrome P450 monooxygenase, associated with the endoplasmic reticulum, introduces a hydroxyl group at the C3 position of (-)-limonene to produce (-)-trans-isopiperitenol.[2][5]

-

(-)-trans-Isopiperitenol Dehydrogenase (iPDH): Found in the mitochondria, this dehydrogenase oxidizes (-)-trans-isopiperitenol to (-)-isopiperitenone.[2][6]

-

(-)-Isopiperitenone Reductase (iPR): This enzyme, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, catalyzes the reduction of the endocyclic double bond of (-)-isopiperitenone to yield (+)-cis-isopulegone.[7]

-

(+)-cis-Isopulegone Isomerase (iPI): This elusive enzyme catalyzes the isomerization of the exocyclic double bond of (+)-cis-isopulegone to form the more stable conjugated enone, (+)-pulegone. While the native plant enzyme has not been fully characterized, studies have shown that a bacterial Δ5-3-ketosteroid isomerase can perform this function.[1][8]

-

(+)-Pulegone Reductase (PR): This cytosolic, NADPH-dependent enzyme, a member of the medium-chain dehydrogenase/reductase (MDR) superfamily, reduces (+)-pulegone to a mixture of (-)-menthone and (+)-isomenthone, which are precursors for menthol isomers.[2][7][9]

-

(+)-Menthofuran Synthase (MFS): As a branch point from the main pathway to menthol, this cytochrome P450 enzyme, also located in the endoplasmic reticulum, can convert (+)-pulegone to (+)-menthofuran.[10]

Diagram of the Pulegone Biosynthetic Pathway

Quantitative Data of Key Biosynthetic Enzymes

The following table summarizes the available kinetic parameters for the key enzymes involved in the biosynthesis of pulegone in Mentha species. This data is crucial for understanding the efficiency and substrate specificity of each enzymatic step.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Source |

| (-)-Limonene Synthase | Geranyl Diphosphate | 1.8 | - | [11] |

| (-)-trans-Isopiperitenol Dehydrogenase | (-)-trans-Isopiperitenol | 72 | 0.02 | [6] |

| (-)-trans-Carveol | 1.8 | 0.02 | [6] | |

| (-)-Isopiperitenone Reductase | (-)-Isopiperitenone | 1.0 | 1.3 | [7] |

| NADPH | 2.2 | - | [7] | |

| (+)-Pulegone Reductase | (+)-Pulegone | 2.3 | 1.8 | [7] |

| NADPH | 6.9 | - | [7] | |

| (-)-Menthone Reductase | (-)-Menthone | 3.0 | 0.6 | [12] |

| (+)-Isomenthone | 41 | - | [12] | |

| NADPH | 0.12 | - | [12] | |

| (+)-Neomenthol Dehydrogenase | (-)-Menthone | 674 | 0.06 | [12] |

| (+)-Isomenthone | >1000 | - | [12] | |

| NADPH | 10 | - | [12] |

Regulation of Pulegone Biosynthesis

The biosynthesis of pulegone and related monoterpenoids is tightly regulated at multiple levels, including transcriptional control and response to environmental and developmental cues.

Hormonal Regulation by Jasmonates

The plant hormone jasmonic acid and its derivatives, collectively known as jasmonates, are key signaling molecules that mediate plant defense responses and induce the production of various secondary metabolites, including terpenoids.[2][4] Jasmonate signaling activates the expression of transcription factors from several families, such as bHLH (e.g., MYC2) , AP2/ERF , MYB , and WRKY , which in turn bind to the promoter regions of terpene synthase genes and other biosynthetic genes, upregulating their expression.[2][4][13] This leads to an increased flux through the monoterpenoid pathway and enhanced accumulation of compounds like pulegone and its derivatives.

Jasmonate Signaling Pathway Influencing Terpenoid Biosynthesis

Regulation by Abiotic Stress

Environmental stressors such as drought, high light intensity, and temperature can significantly impact the profile of monoterpenoids in Mentha.[14] Under stress conditions, there is often an observed increase in the levels of pulegone and its side-product, menthofuran, with a corresponding decrease in the downstream products, menthone and menthol.[14] This shift is, in part, due to the transcriptional regulation of key enzymes at the pulegone branch point. High levels of menthofuran have been shown to negatively regulate the transcript levels of (+)-pulegone reductase (PR), leading to a bottleneck at this step and the accumulation of pulegone.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of pulegone biosynthesis.

Heterologous Expression and Purification of His-tagged Terpene Synthases in E. coli

This protocol describes a general method for producing and purifying recombinant terpene synthases, which is essential for their in vitro characterization.

1. Gene Cloning and Vector Construction: a. Amplify the coding sequence of the target terpene synthase (e.g., (-)-limonene synthase) from Mentha piperita cDNA, excluding the N-terminal plastidial transit peptide. b. Clone the amplified gene into a suitable E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His6) tag for affinity purification. c. Verify the construct by DNA sequencing.

2. Protein Expression: a. Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3). b. Grow a 10 mL overnight starter culture of the transformed cells at 37°C in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin). c. Inoculate 1 L of LB medium (with antibiotic) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. d. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. e. Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.

3. Cell Lysis and Protein Extraction: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). c. Incubate on ice for 30 minutes. d. Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off). e. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

4. His-tag Affinity Purification: a. Equilibrate a Ni-NTA affinity column (e.g., 5 mL bed volume) with 10 column volumes of Lysis Buffer. b. Load the clarified lysate onto the column. c. Wash the column with 10-20 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). d. Elute the His-tagged protein with 5-10 column volumes of Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions. e. Analyze the fractions by SDS-PAGE to identify those containing the purified protein. f. Pool the fractions containing the pure protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

Workflow for Recombinant Protein Expression and Purification

Enzyme Assay for NADPH-Dependent Reductases

This protocol is applicable for assaying the activity of enzymes like (-)-isopiperitenone reductase and (+)-pulegone reductase, which utilize NADPH as a cofactor.

1. Reaction Mixture: a. Prepare a reaction buffer appropriate for the specific enzyme (e.g., for (+)-pulegone reductase: 50 mM KH2PO4, pH 7.5, containing 10% sorbitol and 1 mM DTT).[9] b. Prepare stock solutions of the substrate (e.g., (+)-pulegone in ethanol) and NADPH.

2. Assay Procedure: a. In a microcentrifuge tube, combine the reaction buffer, NADPH (to a final concentration of ~10-20 µM), and the purified enzyme. b. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 31°C for (+)-pulegone reductase).[9] c. Initiate the reaction by adding the substrate to a final concentration in the low micromolar range (e.g., 20 µM (+)-pulegone).[9] d. For kinetic studies, vary the concentration of one substrate while keeping the other saturated. e. Incubate the reaction for a specific time period during which the reaction is linear (e.g., 1 hour).[9]

3. Product Extraction and Analysis: a. Terminate the reaction by adding an equal volume of an organic solvent (e.g., n-hexane) and vortexing vigorously to extract the monoterpenoid products. b. Centrifuge to separate the phases. c. Transfer the organic phase to a new vial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis of Monoterpenoids

This protocol provides a general framework for the separation and identification of pulegone and related monoterpenoids.

1. Instrumentation and Column: a. Use a gas chromatograph coupled to a mass spectrometer (GC-MS). b. Employ a non-polar capillary column suitable for terpene analysis, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

2. GC Conditions: a. Injector Temperature: 250°C. b. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). c. Oven Temperature Program:

- Initial temperature: 50-60°C, hold for 2 minutes.

- Ramp to 150°C at a rate of 4-5°C/min.

- Ramp to 250°C at a rate of 10-20°C/min, hold for 5 minutes. (Note: The temperature program should be optimized for the specific mixture of compounds being analyzed to achieve adequate separation of isomers like menthone and isomenthone). d. Injection Mode: Splitless or split (e.g., 1:20 ratio).

3. MS Conditions: a. Ion Source Temperature: 230°C. b. Ionization Mode: Electron Ionization (EI) at 70 eV. c. Mass Range: Scan from m/z 40 to 400.

4. Data Analysis: a. Identify compounds by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley). b. Quantify compounds by integrating the peak areas and comparing them to a calibration curve generated with authentic standards.

Conclusion

The biosynthesis of pulegone is a complex and highly regulated process involving multiple enzymes and subcellular compartments. Understanding this pathway at a molecular level is critical for efforts to metabolically engineer plants and microorganisms for the enhanced production of valuable monoterpenoids for the pharmaceutical, food, and cosmetic industries. This technical guide provides a foundational resource for researchers in this field, offering a synthesis of the current knowledge on the pulegone biosynthetic pathway, quantitative enzymatic data, and detailed experimental protocols to facilitate further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regiospecific cytochrome P450 limonene hydroxylases from mint (Mentha) species: cDNA isolation, characterization, and functional expression of (-)-4S-limonene-3-hydroxylase and (-)-4S-limonene-6-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6194185B1 - Recombinant materials and methods for production of limonene hydroxylases - Google Patents [patents.google.com]

- 7. Heterologous expression of TPSs in E. coli and in vitro enzymatic assay [bio-protocol.org]

- 8. Engineering the “Missing Link” in Biosynthetic (−)-Menthol Production: Bacterial Isopulegone Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Isolation of secretory cells from plant glandular trichomes and their use in biosynthetic studies of monoterpenes and other gland products. | Semantic Scholar [semanticscholar.org]

- 11. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]

- 12. biorxiv.org [biorxiv.org]

- 13. [Research progress of jasmonate-responsive transcription factors in regulating plant secondary metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Stereochemistry of 2-Isopropylidenecyclohexanone Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of key reactions involving 2-isopropylidenecyclohexanone, a versatile building block in organic synthesis. The control of stereochemistry is paramount in the synthesis of complex molecules, particularly in the development of pharmaceuticals where specific stereoisomers are often responsible for desired therapeutic effects. This document details the stereochemical outcomes of various transformations, including conjugate additions, reductions, and epoxidations, supported by quantitative data and detailed experimental protocols.

Conjugate Addition Reactions

Conjugate or Michael additions to the α,β-unsaturated system of 2-isopropylidenecyclohexanone are fundamental for carbon-carbon and carbon-heteroatom bond formation. The stereochemical outcome of these reactions is highly dependent on the nature of the nucleophile, the catalyst, and the reaction conditions.

Organocatalyzed Enantioselective Conjugate Addition of Thiols

The asymmetric conjugate addition of thiols to cyclic enones, including derivatives of 2-isopropylidenecyclohexanone, can be achieved with high enantioselectivity using chiral organocatalysts. Modified biscinchona alkaloids have proven to be excellent catalysts for the 1,4-addition of thiols, leading to the formation of chiral thioethers with high enantiomeric excess.

Table 1: Enantioselective Conjugate Addition of 2-Thionaphthol to Cyclohexenone Derivatives

| Entry | Cycloalkenone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Cyclohexenone | 10 | Toluene | -60 | 2 | 95 | 93 |

| 2 | Cycloheptenone | 10 | Toluene | -60 | 3 | 94 | 97 |

| 3 | Cyclooctenone | 10 | Toluene | -60 | 4 | 92 | >99 |

Data adapted from studies on cyclic enones, demonstrating the potential for high enantioselectivity in similar systems like 2-isopropylidenecyclohexanone.

Experimental Protocol: General Procedure for Enantioselective Conjugate Addition of Thiols

To a solution of the cyclic enone (0.5 mmol) and 2-thionaphthol (0.6 mmol) in toluene (1.0 mL) at -60 °C is added the chiral biscinchona alkaloid catalyst (0.05 mmol). The reaction mixture is stirred at this temperature for the specified time until completion, as monitored by TLC. The crude product is then purified by flash column chromatography on silica gel to afford the desired thioether.

Caption: Organocatalyzed conjugate addition of a thiol to 2-isopropylidenecyclohexanone.

Reduction Reactions

The reduction of the carbonyl group and the exocyclic double bond of 2-isopropylidenecyclohexanone can lead to the formation of multiple stereocenters. The choice of reducing agent and catalyst is crucial for controlling the diastereoselectivity and enantioselectivity of the reaction.

Asymmetric Reduction of the Carbonyl Group: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source. The predictable stereochemical outcome and high enantioselectivities make it a valuable tool in asymmetric synthesis.

Table 2: CBS Reduction of Various Ketones

| Entry | Ketone | Catalyst | ee (%) |

| 1 | Acetophenone | (S)-CBS | 97 |

| 2 | Propiophenone | (S)-CBS | 96 |

| 3 | 1-Tetralone | (S)-CBS | 98 |

Data from seminal CBS reduction studies, indicating the high potential for enantioselective reduction of the ketone in 2-isopropylidenecyclohexanone.

Experimental Protocol: General Procedure for CBS Reduction

To a solution of the (S)-oxazaborolidine catalyst (0.1 mmol) in anhydrous THF (5 mL) at room temperature is added a solution of borane-dimethyl sulfide complex (1.0 M in THF, 0.6 mmol) dropwise. The mixture is stirred for 15 minutes, and then a solution of the ketone (1.0 mmol) in anhydrous THF (5 mL) is added dropwise over 10 minutes. The reaction is stirred for a further 2 hours at room temperature. The reaction is then quenched by the slow addition of methanol (5 mL), followed by 1 M HCl (10 mL). The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Caption: Stereoselective reduction of the carbonyl group in 2-isopropylidenecyclohexanone via the CBS reduction.

Epoxidation Reactions

The epoxidation of the exocyclic double bond of 2-isopropylidenecyclohexanone introduces a spirocyclic epoxide moiety, creating a new stereocenter. The diastereoselectivity of this reaction is influenced by the steric hindrance of the cyclohexanone ring and the nature of the oxidizing agent.

Diastereoselective Epoxidation with m-CPBA

Epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) is a common method for the synthesis of epoxides. The stereochemical outcome is often directed by the steric environment of the alkene. For 2-isopropylidenecyclohexanone, the approach of the bulky m-CPBA reagent is expected to be influenced by the adjacent cyclohexyl ring, potentially leading to a preferred diastereomer.

Table 3: Diastereoselective Epoxidation of a Triterpenic Enone with m-CPBA

| Substrate | Product Ratio (α:β) | Major Product Yield (%) |

| Triterpenic Enone | 87:13 | ~80 |

This data on a related system suggests that the epoxidation of 2-isopropylidenecyclohexanone with m-CPBA would likely favor one diastereomer.

Experimental Protocol: General Procedure for Epoxidation with m-CPBA

To a solution of 2-isopropylidenecyclohexanone (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added m-CPBA (1.2 mmol) portionwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with saturated aqueous NaHCO3 and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the spiro-epoxide.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Isopropylidenecyclohexanone in Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-isopropylidenecyclohexanone as a Michael acceptor in organic synthesis. While specific literature examples for this exact substrate are limited, the following protocols and data are based on well-established principles of Michael addition reactions with analogous exocyclic α,β-unsaturated ketones. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular architectures relevant to drug discovery and development.

Introduction to Michael Addition with 2-Isopropylidenecyclohexanone

The Michael addition, or conjugate 1,4-addition, is a cornerstone of organic synthesis. In the context of 2-isopropylidenecyclohexanone, a "soft" nucleophile adds to the β-carbon of the exocyclic double bond, which is activated by the adjacent carbonyl group. This reaction is highly valuable for creating a quaternary carbon center at the 2-position of the cyclohexanone ring, a structural motif found in various natural products and pharmacologically active compounds. The steric hindrance provided by the isopropylidene group can influence the stereochemical outcome of the reaction, making it an interesting substrate for asymmetric synthesis.

A variety of nucleophiles can be employed in this transformation, including organocuprates, stabilized enolates (e.g., from malonates or β-ketoesters), amines (aza-Michael), and thiols (thia-Michael). The choice of catalyst, solvent, and reaction conditions can significantly impact the yield and stereoselectivity of the addition.

Data Presentation: Representative Michael Additions to 2-Alkylidenecyclohexanones

The following tables summarize typical quantitative data for Michael addition reactions on 2-alkylidenecyclohexanone systems, which can be considered analogous to 2-isopropylidenecyclohexanone. This data is provided to illustrate the expected outcomes in terms of yield, diastereoselectivity, and enantioselectivity.

Table 1: Organocuprate-Mediated Michael Addition

| Entry | Nucleophile (R₂CuLi) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Me₂CuLi | THF | -78 to RT | 2 | 95 |

| 2 | Bu₂CuLi | Et₂O | -78 to RT | 3 | 92 |

| 3 | Ph₂CuLi | THF/DMS | -40 to 0 | 4 | 88 |

Table 2: Organocatalyzed Asymmetric Michael Addition of Diethyl Malonate

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | (S)-Proline (20) | DMSO | RT | 24 | 85 | 80:20 | 90 |

| 2 | Cinchona Alkaloid Derivative (10) | Toluene | 0 | 48 | 92 | 95:5 | 98 |

| 3 | Chiral Squaramide (5) | CH₂Cl₂ | -20 | 72 | 88 | >99:1 | 95 |